molecular formula C14H17BO3 B1429749 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 934329-77-8

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1429749
CAS No.: 934329-77-8
M. Wt: 244.1 g/mol
InChI Key: MHDVSQAMAAZZEG-UHFFFAOYSA-N
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Description

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that features a benzofuran moiety attached to a dioxaborolane ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the dioxaborolane ring in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of a benzofuran derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.

    Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced forms.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to biologically active compounds.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The benzofuran moiety contributes to the compound’s biological activity by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(Benzothiophene-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(Indole-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, this compound is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in the study of its biological activities.

Properties

IUPAC Name

2-(1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDVSQAMAAZZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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